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Clebopride (Maleate)

Cat. No.: B12061845
M. Wt: 489.9 g/mol
InChI Key: BCVIWCRZYPHHMQ-WLHGVMLRSA-N
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Description

Historical Perspectives on Substituted Benzamide (B126) Pharmacology

The pharmacological journey of substituted benzamides began with the development of compounds initially explored for their antipsychotic properties. nih.govmdpi.com Since the late 1970s, drugs like sulpiride (B1682569) and later amisulpride (B195569) were recognized for their unique mechanism of action, which involves the selective modulation of the dopaminergic system. nih.govnih.gov This class of compounds is characterized by its antagonism of dopamine (B1211576) D2 and D3 receptors, particularly in the mesolimbic area of the brain. nih.govresearchgate.net

This selective action led to a dual therapeutic application: at lower doses, these compounds block presynaptic autoreceptors, which increases dopamine release and produces an antidepressant or "disinhibitory" effect, proving useful in conditions like dysthymia. nih.govnih.gov At higher doses, they block postsynaptic receptors, leading to an antipsychotic effect, particularly on the negative symptoms of schizophrenia. nih.govnih.gov The research into these compounds, such as amisulpride, revealed that different enantiomers (S and R forms) could have different receptor affinities, with the S enantiomer often being more potent at D2/3 receptors. acs.org This foundational understanding of dopamine receptor antagonism paved the way for exploring the therapeutic potential of substituted benzamides beyond psychiatry, including in gastroenterology. karger.com

Clebopride (B1669163) Maleate’s Place in Gastrointestinal Prokinetic Agent Research

Clebopride was developed from a research program aiming to enhance the dopamine receptor blocking activity of the prototype substituted benzamide, metoclopramide (B1676508). karger.com Its primary mechanism of action as a gastrointestinal prokinetic agent is the antagonism of dopamine D2 receptors in the gut. medtigo.compatsnap.com Dopamine normally has an inhibitory effect on gastrointestinal motility; by blocking its D2 receptors, clebopride reduces this inhibition, leading to enhanced motility and accelerated gastric emptying. patsnap.compatsnap.com

Beyond its potent antidopaminergic activity, research indicates that clebopride's action is multifaceted. It enhances the release of acetylcholine (B1216132) from myenteric plexus nerves, a key neurotransmitter that stimulates smooth muscle contraction in the gastrointestinal tract. medtigo.compatsnap.comkarger.com This effect is, at least in part, attributed to its activity as a partial agonist at serotonin (B10506) 5-HT4 receptors. patsnap.compatsnap.com This dual mechanism, combining dopamine D2 antagonism with 5-HT4 receptor agonism, distinguishes it from other agents and contributes to its efficacy. patsnap.compatsnap.com

In comparative studies, clebopride has demonstrated distinct effects. Research on guinea pig stomach preparations showed that while both clebopride and metoclopramide antagonize dopamine-induced gastric relaxation, their effects on other motility parameters differ. researchgate.net Clebopride is a more potent central antidopaminergic agent than metoclopramide. karger.com In vitro studies have also shown it to have a high affinity for D2 receptors and a lower affinity for alpha-2 adrenoceptors and 5-HT2 serotonin receptors. nih.gov

ParameterCleboprideMetoclopramideDomperidone (B1670879)
Primary Mechanism D2 Antagonist, 5-HT4 Agonist patsnap.compatsnap.comD2 Antagonist, 5-HT4 Agonist semanticscholar.orgPeripheral D2 Antagonist semanticscholar.org
Dopamine Antagonism Potent karger.comModerate semanticscholar.orgPotent (peripherally) semanticscholar.org
Effect on Acetylcholine Release Enhances patsnap.comkarger.comEnhances semanticscholar.orgIndirectly enhances via D2 block frontiersin.org
Antagonism of Dopamine-Induced Gastric Relaxation (IC50) 10⁻⁵ M researchgate.net2 X 10⁻⁵ M researchgate.net10⁻⁶ M researchgate.net
Effect on Antroduodenal Coordination Moderate enhancement at specific concentrations semanticscholar.orgEnhances researchgate.netEnhances semanticscholar.org

This table presents a summary of comparative data based on in vitro studies.

Emerging Research Questions and Methodological Advancements for Clebopride Maleate (B1232345) Investigation

Current research on clebopride maleate is expanding into new therapeutic areas and utilizing advanced analytical methods for more precise investigation. One emerging area is its potential application in treating functional disorders beyond dyspepsia, such as Rumination Syndrome, with clinical trials underway to evaluate its efficacy. ensayosclinicos.esclinicaltrials.euclinicaltrials.eu

Another significant area of modern research involves detailed characterization of the drug's electrophysiological effects, particularly its impact on cardiac repolarization. researchgate.netnih.gov Studies using whole-cell patch-clamp techniques on human ether-à-go-go-related gene (hERG) channels are investigating its potential to prolong the QT interval, a crucial aspect for understanding its complete pharmacological profile. researchgate.netnih.gov Research into the broader class of N-substituted benzamides has also explored mechanisms like the induction of apoptosis and cell cycle arrest in cancer cell lines, raising questions about potential applications outside of gastroenterology. researchgate.netlu.se

Methodological advancements have been critical for this evolving research. The development of highly sensitive and specific analytical techniques is essential for detailed pharmacokinetic studies. A notable advancement is the use of liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) for the quantification of clebopride in human plasma. nih.gov This method offers a very low limit of quantification, allowing for precise measurement of the drug's concentration after administration. nih.gov Other validated methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC) and visible spectrophotometry, have also been established for its estimation in pharmaceutical dosage forms. asianpubs.orgresearchgate.net

MethodMatrixInstrumentationKey Findings
LC-ESI-MS/MS Human PlasmaLiquid Chromatograph with Mass Spectrometer nih.govLLOQ of 69.530 pg/ml; Average extraction recovery of 77%. nih.gov
RP-HPLC TabletsHPLC with UV-PDA detector researchgate.netLinearity in the range of 25-200 μg/mL; Detection at 272 nm. researchgate.net
Visible Spectrophotometry TabletsDouble Beam Spectrophotometer asianpubs.orgLinearity in the range of 50-175 µg/mL; Based on Schiff's base formation, λmax at 444 nm. asianpubs.org
Whole-Cell Patch Clamp hERG-transfected CHO cellsPatch-clamp amplifier nih.govDetermined IC50 value for hERG potassium channel current inhibition (0.62 +/- 0.30 microM). nih.gov

This table summarizes key parameters of various analytical methods used for Clebopride investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28ClN3O6 B12061845 Clebopride (Maleate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28ClN3O6

Molecular Weight

489.9 g/mol

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BCVIWCRZYPHHMQ-WLHGVMLRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Molecular Mechanisms and Receptor Pharmacology of Clebopride Maleate

Ligand-Receptor Binding Profiles and Affinity Characterization

Clebopride's therapeutic actions are rooted in its distinct binding affinities for several key neurotransmitter receptors. Its prokinetic and antiemetic properties are a direct consequence of its engagement with these specific molecular targets.

Dopamine (B1211576) D2 Receptor Antagonism: Molecular Basis and Selectivity

Clebopride (B1669163) demonstrates a high and selective affinity for the dopamine D2 receptor, which is fundamental to its mechanism of action nih.govselleckchem.com. Studies have shown that clebopride binds to the D2 receptor with a dissociation constant (Kd) of approximately 1.5 nM in canine brain striatum mdpi.com. This strong binding affinity underscores its potent antagonist activity at this receptor. The selectivity of clebopride for the D2 receptor subtype over the D1 subtype is a characteristic feature of many substituted benzamides nih.gov. This selectivity is crucial in minimizing certain side effects associated with non-selective dopamine receptor blockade.

The molecular basis for this antagonism lies in the specific chemical structure of clebopride, which allows it to fit into the binding pocket of the D2 receptor, thereby preventing the endogenous ligand, dopamine, from binding and initiating a cellular response. The interaction is stereoselective, meaning the three-dimensional arrangement of the molecule is critical for its binding affinity nih.gov. Further research utilizing a photoaffinity analog, iodo-azido-clebopride, has confirmed its high affinity (Kd of 14 nM) and selective interaction with D2 receptors, without significant inactivation of D1, serotonin (B10506) S2, alpha-1, or beta-adrenoceptors nih.gov.

Serotonin 5-HT4 Receptor Partial Agonism: Structural Determinants and Functional Consequences

In addition to its dopaminergic activity, clebopride also functions as a partial agonist at the serotonin 5-HT4 receptor nih.govresearchgate.net. This partial agonism contributes significantly to its prokinetic effects by promoting the release of acetylcholine (B1216132) in the gastrointestinal tract, which in turn stimulates gut motility nih.gov. As a partial agonist, clebopride binds to the 5-HT4 receptor and elicits a response that is lower than that of a full agonist, like serotonin itself. This can be advantageous as it may reduce the potential for overstimulation of the receptor.

The structural determinants for the partial agonism of benzamides at the 5-HT4 receptor are complex and involve specific molecular interactions within the receptor's binding site mdpi.comnih.gov. Key factors that can influence whether a ligand acts as a full or partial agonist include the presence of hydrogen bond acceptors and the spatial arrangement of aliphatic ring structures which create favorable hydrophobic interactions mdpi.com. The specific conformation adopted by the clebopride molecule upon binding to the 5-HT4 receptor likely stabilizes a receptor state that is only partially active. Studies on human atrial preparations have demonstrated that clebopride can act as both an agonist and an antagonist at 5-HT4 receptors, a hallmark of partial agonism researchgate.net.

Comparative Analysis of Receptor Binding Dynamics with Related Benzamide (B126) Derivatives

Clebopride belongs to the family of substituted benzamides, which includes other well-known prokinetic agents like metoclopramide (B1676508) and domperidone (B1670879). While they share a common structural backbone and a primary mechanism of D2 receptor antagonism, they exhibit differences in their receptor binding profiles and clinical effects semanticscholar.orgnih.govnus.edu.sg.

Domperidone, for instance, is a potent D2 antagonist with an EC50 value for enhancing antroduodenal coordination that is significantly lower than that of metoclopramide semanticscholar.orgnih.gov. Clebopride's potency in antagonizing dopamine-induced gastric relaxation falls between that of domperidone and metoclopramide nih.gov. Unlike clebopride and metoclopramide, domperidone does not readily cross the blood-brain barrier, which accounts for its lower incidence of central nervous system side effects nus.edu.sgnih.gov. Metoclopramide also possesses 5-HT4 receptor agonist and weak 5-HT3 receptor antagonist properties, contributing to its antiemetic and prokinetic effects nus.edu.sg. A comparative study on the effects of these compounds on the gastro-duodenal preparation of guinea pigs highlighted their distinct and diverse actions on motility parameters nih.gov.

CompoundDopamine D2 Receptor Affinity (IC50/EC50)Primary Mechanism5-HT4 Receptor ActivityBlood-Brain Barrier Penetration
Clebopride10⁻⁵ M (IC50 for antagonizing dopamine-induced gastric relaxation)D2 Antagonist, 5-HT4 Partial AgonistPartial AgonistYes
Metoclopramide2 x 10⁻⁵ M (EC50 for enhancing antroduodenal coordination)D2 Antagonist, 5-HT4 Agonist, 5-HT3 AntagonistAgonistYes
Domperidone3 x 10⁻⁷ M (EC50 for enhancing antroduodenal coordination)D2 AntagonistNoneMinimal

Methodological Approaches for Receptor Binding Assays (e.g., Radioligand Competition Assays)

The characterization of clebopride's receptor binding profile has been largely achieved through the use of radioligand binding assays nih.govacs.orgehu.esfrontiersin.org. These assays are a cornerstone of pharmacological research, allowing for the determination of a drug's affinity for a specific receptor. In a typical competition binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled drug being tested (in this case, clebopride). By measuring the displacement of the radiolabeled ligand, the inhibitory constant (Ki) of the test drug can be calculated, which is a measure of its binding affinity ehu.es.

A more specialized technique that has been employed to study clebopride's interaction with the D2 receptor is photoaffinity labeling nih.govmdpi.com. This method uses a chemically modified version of the drug, such as iodo-azido-clebopride, which contains a photo-reactive group. Upon exposure to UV light, this analog forms a covalent bond with the receptor, allowing for its identification and characterization nih.govmdpi.com.

Intracellular Signaling Cascades and Biochemical Modulations

The binding of clebopride to its target receptors initiates a cascade of intracellular events that ultimately produce a physiological response. These signaling pathways are primarily mediated by G-proteins, which are intracellular proteins that are activated upon receptor stimulation researchgate.netwikipedia.org.

The dopamine D2 and alpha-2 adrenergic receptors are predominantly coupled to the Gi/o family of G-proteins ehu.esmdpi.comresearchgate.netyoutube.com. When clebopride acts as an antagonist at the D2 receptor, it prevents dopamine from activating this pathway. The activation of Gi/o proteins typically leads to the inhibition of the enzyme adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) nih.govnih.gov.

Conversely, the serotonin 5-HT4 receptor is coupled to the Gs family of G-proteins mdpi.com. As a partial agonist, clebopride activates this pathway, albeit to a lesser extent than a full agonist. The activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels frontiersin.orgmdpi.com. This increase in cAMP can then activate other downstream effectors, such as protein kinase A, to bring about the cellular response.

While direct studies on clebopride's influence on calcium signaling are not extensively detailed in the available literature, it is known that G-protein coupled receptor activation can modulate intracellular calcium levels through various mechanisms nih.gov. For instance, some G-protein subunits can activate phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of calcium from intracellular stores.

Mechanism of Acetylcholine Release Enhancement

Clebopride's prokinetic activity is significantly linked to its ability to enhance acetylcholine release in the gastrointestinal tract. This is achieved through a dual pharmacological action involving antagonism of dopamine D2 receptors and partial agonism at serotonin 5-HT4 receptors.

Dopamine, via D2 receptors, typically exerts an inhibitory effect on gastrointestinal motility. By acting as a D2 receptor antagonist, clebopride blocks this inhibitory pathway. More directly, clebopride's partial agonist activity at 5-HT4 receptors on myenteric cholinergic neurons facilitates the release of acetylcholine. The activation of these 5-HT4 receptors is a key mechanism for promoting cholinergic contractions in the gut. Studies on selective 5-HT4 receptor agonists, such as prucalopride, have demonstrated that activating these receptors enhances cholinergic neurotransmission and intestinal contractility nih.govnih.gov.

Impact on Adenylyl Cyclase and Protein Kinase A (PKA) Signaling Pathways

Clebopride's interaction with D2 and 5-HT4 receptors has opposing effects on the adenylyl cyclase and protein kinase A (PKA) signaling cascade.

Dopamine D2 Receptor Interaction : D2 receptors are canonically coupled to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces PKA activity nih.govnih.govplos.org. As an antagonist, clebopride blocks this inhibitory effect of endogenous dopamine, thereby preventing the dopamine-mediated decrease in cAMP levels.

Serotonin 5-HT4 Receptor Interaction : Conversely, 5-HT4 receptors are coupled to the stimulatory G-protein, Gαs. Agonist binding to 5-HT4 receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and activation of the PKA pathway researchgate.net. As a partial agonist, clebopride directly stimulates this pathway, enhancing the formation of cAMP researchgate.net. This effect has been demonstrated in studies where 5-HT4 agonists like cisapride (B12094) and prucalopride produced a concentration-dependent increase in cAMP frontiersin.org.

Therefore, clebopride's net effect on the adenylyl cyclase/PKA pathway is complex and tissue-dependent, resulting from the balance between its disinhibition of the D2 pathway and partial activation of the 5-HT4 pathway.

Investigation of Ion Channel Modulation (e.g., hERG Potassium Channels, Sodium Channels)

The effects of clebopride on cardiac ion channels have been investigated to assess its electrophysiological profile. A key study evaluated its impact on human ether-à-go-go-related gene (hERG) potassium channels and sodium channels.

hERG Potassium Channels : Clebopride was found to inhibit hERG potassium channel currents with a half-maximal inhibitory concentration (IC50) of 0.62 ± 0.30 µM researchgate.netnih.gov. Inhibition of the hERG channel, which is crucial for cardiac repolarization, can lead to a prolongation of the action potential duration. In isolated rabbit Purkinje fibers, a 10 µM concentration of clebopride significantly prolonged the action potential duration at 90% repolarization (APD90) researchgate.netnih.gov.

Sodium Channels : In the same study, clebopride was found to have no effect on sodium channel currents researchgate.netnih.gov.

These findings indicate that while clebopride has a notable inhibitory effect on hERG potassium channels at micromolar concentrations, it does not modulate sodium channels.

Table 1: Effects of Clebopride on Cardiac Ion Channels

Ion ChannelEffectKey Finding (IC50)Reference
hERG Potassium ChannelsInhibition0.62 ± 0.30 µM researchgate.netnih.gov
Sodium ChannelsNo EffectN/A researchgate.netnih.gov

Exploration of Interactions with TRPV1 Signaling

A review of the available scientific literature indicates a lack of specific studies investigating the interaction between clebopride and the Transient Receptor Potential Vanilloid 1 (TRPV1) signaling pathway. Therefore, no definitive information on clebopride's potential modulation of TRPV1 activity can be provided at this time.

Assessment of Vesicular Monoamine Transporter 2 (VMAT2) Activity Modulation

There is no scientific literature available that specifically assesses the modulation of Vesicular Monoamine Transporter 2 (VMAT2) activity by clebopride. While clebopride acts as a dopamine D2 receptor antagonist, its direct effect on the VMAT2 transporter, which is responsible for packaging dopamine and other monoamines into synaptic vesicles, has not been reported.

Enzymatic Biotransformation and Metabolite Profiling

In Vitro Metabolism Studies: Amide Hydrolysis and N-Debenzylation Pathways

The biotransformation of clebopride has been examined through in vitro studies using rabbit liver homogenates. These investigations identified two primary metabolic pathways: amide hydrolysis and N-debenzylation nih.gov.

Amide Hydrolysis : This pathway involves the cleavage of the amide bond in the clebopride molecule. This metabolic process yields an acidic metabolite, identified as 4-amino-5-chloro-2-methoxybenzoic acid nih.gov.

N-Debenzylation : This pathway involves the removal of the benzyl group from the piperidine (B6355638) nitrogen. This results in the formation of a basic metabolite, N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide nih.gov.

These findings from in vitro rabbit liver models provide foundational knowledge of how clebopride is enzymatically broken down nih.gov.

Table 2: In Vitro Metabolites of Clebopride

CompoundMetabolic PathwayResulting MetaboliteReference
CleboprideAmide Hydrolysis4-amino-5-chloro-2-methoxybenzoic acid nih.gov
N-DebenzylationN-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide nih.gov

Identification and Structural Characterization of Clebopride Maleate (B1232345) Metabolites

The biotransformation of clebopride maleate is extensive, resulting in a variety of metabolites across different biological systems. Research indicates that both in vivo and in vitro metabolic pathways play a significant role in the modification and subsequent elimination of this compound. Chromatographic methods have successfully detected up to 25 distinct metabolites in both hydrolyzed and non-hydrolyzed urine, underscoring the complexity of its metabolic fate nih.gov.

In Vivo and In Vitro Metabolic Studies

Comprehensive in vivo studies in rats, rabbits, dogs, and humans have demonstrated that clebopride is subject to considerable metabolism nih.gov. These investigations have consistently identified several principal metabolites, suggesting conserved metabolic pathways across these species. Thin-layer chromatography has been instrumental in the initial identification of these common metabolic products nih.gov.

In vitro experiments, particularly those utilizing rabbit liver homogenates, have provided further insight into the specific enzymatic reactions involved in clebopride metabolism. These studies have pinpointed amide hydrolysis and N-debenzylation as key metabolic routes nih.govtandfonline.com.

Major Identified Metabolites

Several key metabolites of clebopride have been isolated and structurally characterized. The primary metabolic transformations involve modifications to the piperidine ring and the benzamide moiety.

N-debenzylation: One of the primary metabolic pathways is the removal of the benzyl group from the piperidine ring, leading to the formation of N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide, also known as N-desbenzylclebopride. This compound has been identified as a major metabolite in plasma nih.gov.

Amide Hydrolysis: Another significant metabolic reaction is the hydrolysis of the amide bond, resulting in the formation of 4-amino-5-chloro-2-methoxybenzoic acid. This metabolite has been detected in in vitro studies with rabbit liver homogenates and was also found in the urine of dogs nih.govnih.govtandfonline.com.

Oxidation of the Piperidine Ring: Oxidation of the piperidine ring is another key metabolic pathway. This leads to the formation of N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide nih.gov.

Hydroxylation: A carbinolamine metabolite, with a tentatively assigned structure of N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide, has also been identified, suggesting hydroxylation of the benzyl group nih.gov.

N-oxidation: In vitro studies with rabbit liver homogenates have also revealed the formation of N-oxidized products, indicating that the nitrogen atoms within the clebopride molecule are susceptible to metabolic oxidation tandfonline.com.

Structural Characterization Techniques

The elucidation of the structures of these metabolites has been achieved through a combination of advanced analytical techniques. Mass spectrometry, including electron impact (EI) and field desorption (FD) mass spectrometry, has been a cornerstone in identifying the molecular weights and fragmentation patterns of the metabolites nih.govtandfonline.comtandfonline.com. Furthermore, proton magnetic resonance spectroscopy has been employed to provide detailed structural information for the definitive identification of these metabolic products tandfonline.com.

Summary of Major Clebopride Metabolites

Metabolite NameMetabolic PathwaySpecies Detected In
N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamideN-debenzylationRat, Rabbit, Dog, Human
4-amino-5-chloro-2-methoxybenzoic acidAmide HydrolysisRabbit (in vitro), Dog
N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamideOxidationRat, Rabbit, Dog, Human
N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide (tentative)HydroxylationRat, Rabbit, Dog, Human
N-oxidized metabolitesN-oxidationRabbit (in vitro)

Preclinical Pharmacodynamic Research of Clebopride Maleate

In Vitro Tissue and Organ Contractility Studies

In vitro studies on isolated tissues and organs have been crucial in elucidating the mechanisms underlying clebopride's prokinetic effects.

Analysis of Gastric Strip Contraction

Research on isolated gastric smooth muscle strips has demonstrated that clebopride (B1669163) enhances contraction responses. Studies have shown that clebopride, along with similar benzamide (B126) derivatives like metoclopramide (B1676508), facilitates field stimulation-induced contractions through an atropine-sensitive mechanism. nih.gov This indicates that the contractile effect is mediated via a muscarinic cholinergic pathway. nih.gov The enhancement of electrically stimulated contractions occurs at concentrations ranging from 10⁻⁸ M to 10⁻⁵ M. nih.gov This action is linked to an increased release of acetylcholine (B1216132) from postganglionic nerve endings in the myenteric plexus. nih.govmerckvetmanual.com

Effects on Isolated Guinea Pig Stomach Contractility

In preparations of isolated guinea pig stomach, clebopride has been shown to enhance contractility by blocking peripheral dopamine (B1211576) D2 receptors and alpha-2 adrenoceptors. nih.gov This dual blockade is believed to be responsible for its potentiation of electrical transmural stimulation-evoked contractions. nih.gov

The facilitatory effect of clebopride on guinea pig stomach strips was found to be greater than the maximum responses achieved with the specific D2 antagonist domperidone (B1670879) or the specific alpha-2 adrenoceptor antagonist yohimbine (B192690) alone. nih.gov The combined effect of domperidone and yohimbine was approximately equal to the effect of clebopride, suggesting that clebopride's action results from its antagonism at both receptor types. nih.gov Furthermore, pretreatment of the stomach preparations with domperidone or yohimbine partially reduced clebopride's facilitatory effect, while a combination of both antagonists eliminated it. nih.gov Clebopride also effectively antagonized the inhibitory effects of dopamine and the alpha-2 agonist clonidine (B47849) on these preparations. nih.gov These findings indicate that clebopride acts on postganglionic cholinergic neurons to enhance motility stimulated by the enteric nervous system. nih.gov

Table 1: Receptor Binding Profile of Clebopride This interactive table summarizes the binding affinity of clebopride for various receptors as determined by receptor binding assays.

Receptor Target Binding Affinity
Dopamine D2 Receptor High
Alpha-2 Adrenoceptor Moderate
Serotonin (B10506) 5-HT2 Receptor Moderate
Dopamine D1 Receptor No significant binding
Alpha-1 Adrenergic Receptor No significant binding
Muscarinic Acetylcholine Receptor No significant binding
H1 Histamine Receptor No significant binding
Opioid Receptor No significant binding

Data sourced from a study on bovine brain membrane preparations. nih.gov

Cardiac Electrophysiological Investigations in Isolated Preparations (e.g., Rabbit Purkinje Fiber, Mouse Atria)

Cardiac electrophysiological studies have been conducted to assess the effects of clebopride on ion channels. In isolated rabbit Purkinje fibers, clebopride at a concentration of 10 µM was found to significantly decrease the maximum velocity (Vmax) of phase 0 depolarization. ncats.io The same concentration also significantly prolonged the action potential duration at 90% repolarization (APD90), while the action potential duration at 50% repolarization was not affected. ncats.io

Investigations into its effect on the human ether-à-go-go-related gene (hERG) potassium channel, which is critical for cardiac repolarization, were performed using stably transfected Chinese hamster ovarian (CHO) cells. These experiments determined the IC50 value for clebopride's inhibition of hERG currents to be 0.62 µM. ncats.io

Table 2: Effects of Clebopride on Cardiac Action Potential Parameters in Rabbit Purkinje Fibers This interactive table outlines the observed electrophysiological changes in isolated rabbit Purkinje fibers upon exposure to clebopride.

Parameter Concentration Effect
Vmax of Phase 0 Depolarization 10 µM Significant Decrease
Action Potential Duration at 90% Repolarization (APD90) 10 µM Significant Prolongation
Action Potential Duration at 50% Repolarization (APD50) 10 µM No significant prolongation

Data sourced from Inxight Drugs. ncats.io

Animal Model Investigations of Gastrointestinal Motility Regulation

Studies in animal models have been instrumental in characterizing the in vivo prokinetic activity of clebopride.

Studies on Peristalsis and Gastric Emptying in Rodent Models

Clebopride is classified as a gastroprokinetic agent that enhances the motility of the gastrointestinal tract. patsnap.com Its primary mechanism involves antagonizing dopamine D2 receptors. patsnap.com Dopamine normally exerts an inhibitory effect on the gastrointestinal tract, reducing peristalsis. patsnap.com By blocking these D2 receptors, clebopride mitigates dopamine's inhibitory influence, thereby promoting gastrointestinal motility and accelerating gastric emptying. patsnap.comthebiogrid.org

In addition to its well-established dopamine antagonism, clebopride has also been found to act as a partial agonist at serotonin 5-HT4 receptors. patsnap.com Activation of 5-HT4 receptors stimulates the release of acetylcholine, a neurotransmitter that induces smooth muscle contractions in the gut wall. patsnap.com This dual mechanism of dopamine D2 receptor antagonism and partial 5-HT4 receptor agonism contributes to increased peristalsis and improved gastrointestinal transit time in animal models. patsnap.com

Comparative Efficacy of Prokinetic Action in Preclinical Animal Models

The prokinetic efficacy of clebopride is often contextualized by comparing its mechanisms and effects to other agents in preclinical settings. Unlike the selective D2 antagonist domperidone, clebopride's dual action on both D2 and alpha-2 adrenergic receptors provides a different pharmacological profile. nih.gov

In comparative studies of various prokinetic drugs in animal models, efficacy is typically assessed by measuring effects on gastric emptying, small intestinal transit, and colonic motility. merckvetmanual.comekb.eg For instance, agents like cisapride (B12094) have demonstrated broader prokinetic activity than metoclopramide, affecting the colon in addition to the upper gastrointestinal tract in dogs and cats. merckvetmanual.com While direct head-to-head studies quantifying the comparative efficacy of clebopride against a wide range of other prokinetics in rodent models are not extensively detailed in the provided sources, its distinct mechanism of action, which combines antidopaminergic and cholinergic enhancement, forms the basis for its potent prokinetic effects observed in preclinical research. nih.govnih.govpatsnap.com

Neuropharmacological Studies in Preclinical Contexts

Clebopride's interaction with the central nervous system has been a subject of preclinical investigation, particularly focusing on its effects as a dopamine D2 receptor antagonist. These studies are crucial for understanding its therapeutic actions and neuropharmacological profile.

Preclinical research indicates that clebopride exhibits a strong affinity for dopamine D2 receptors, which are densely expressed in the mesolimbic pathway, a critical brain circuit involved in reward, motivation, and emotion. The primary structures of this system include the ventral tegmental area (VTA) and the nucleus accumbens. By acting as an antagonist at these D2 receptors, clebopride can modulate dopaminergic neurotransmission within this system.

In-depth binding assays have been conducted to quantify this interaction. A significant preclinical study utilizing canine brain striatum—a region integral to the mesolimbic system—determined the dissociation constant (Kᵈ) of clebopride for the D2 dopamine receptor. The findings revealed a Kᵈ of 1.5 nM, indicating a very high binding affinity. This potent interaction suggests that even at low concentrations, clebopride can effectively occupy and block D2 receptors, thereby influencing the downstream signaling pathways in the mesolimbic circuit. While direct studies on clebopride's modulation of dopamine release or neuronal firing in the nucleus accumbens and VTA are not extensively detailed in available literature, its high-affinity D2 receptor blockade strongly implies a significant impact on the physiological functions governed by this pathway.

Binding Affinity of Clebopride for D2 Dopamine Receptors in Canine Brain Striatum
CompoundReceptor TargetAnimal Model TissueDissociation Constant (Kᵈ)
CleboprideDopamine D2 ReceptorCanine Brain Striatum1.5 nM

The antiemetic properties of clebopride are primarily attributed to its potent blockade of D2 dopamine receptors located in the chemoreceptor trigger zone (CTZ). The CTZ is situated in the area postrema of the medulla oblongata and plays a pivotal role in detecting emetic substances in the bloodstream and subsequently activating the vomiting center. Due to its unique location, the CTZ is not protected by the blood-brain barrier, making it accessible to circulating drugs.

Preclinical animal models, particularly the apomorphine-induced emesis model in dogs, have been instrumental in characterizing the antiemetic efficacy of D2 antagonists like clebopride. Apomorphine is a potent dopamine agonist that directly stimulates D2 receptors in the CTZ to induce vomiting. Therefore, the ability of a compound to prevent this effect is a reliable measure of its D2 receptor blocking activity in this specific brain region.

Studies evaluating clebopride in this model have demonstrated its significant antiemetic potency. Research has quantified the effective dose 50 (ED₅₀)—the dose required to prevent emesis in 50% of the test subjects—for clebopride against apomorphine-induced vomiting in dogs. These investigations established an ED₅₀ of 0.0025 mg/kg when administered subcutaneously. doi.org This low ED₅₀ value underscores the potent D2 receptor blockade exerted by clebopride in the CTZ, which translates to a powerful antiemetic action. doi.orgnih.gov This specific mechanism of action makes it an effective agent against nausea and vomiting triggered by stimuli that act on the CTZ. nih.gov

Antagonism of Apomorphine-Induced Emesis in Dogs by Clebopride
CompoundAnimal ModelEmetic AgentRoute of AdministrationEffective Dose 50 (ED₅₀)
CleboprideDogApomorphineSubcutaneous (s.c.)0.0025 mg/kg

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies for Clebopride (B1669163) Maleate (B1232345) and its Chemical Analogues

The synthesis of clebopride, chemically known as 4-amino-N-(1-benzyl-4-piperidyl)-5-chloro-2-methoxy-benzamide, and its analogues generally involves multi-step organic chemistry reactions. solubilityofthings.com A common strategy is the coupling of a substituted benzoic acid derivative with a suitable amine moiety. For clebopride itself, this involves the acylation of 1-benzyl-4-aminopiperidine with a 4-amino-5-chloro-2-methoxybenzoic acid derivative. researchgate.net The final product is often converted to its maleate salt to improve its pharmaceutical properties. google.commpdkrc.edu.in

Key synthetic transformations often include:

Amide Bond Formation: The central reaction is the formation of the benzamide (B126) linkage. This is typically achieved by activating the carboxylic acid group of the benzoic acid moiety (e.g., by converting it to an acyl chloride or using coupling agents like 1,1'-carbonyldiimidazole) before reacting it with the amine. acs.org

Functional Group Interconversion: Synthetic routes may involve the strategic introduction or modification of functional groups on the aromatic ring or the piperidine (B6355638) side chain to produce analogues. solubilityofthings.comdomainex.co.uknumberanalytics.com For instance, the synthesis of N-(phenylcarbamothioyl)benzamide derivatives begins with the conversion of a substituted benzoyl chloride to benzoyl isothiocyanate, which is then treated with a substituted aniline. researchgate.netijsrst.com

Asymmetric Synthesis: To investigate stereochemical effects, chiral analogues of clebopride have been synthesized. One reported approach starts from enantiopure precursors like (S)-aspartic acid to create chiral pyrrolidine-based analogues, ensuring stereocontrolled synthesis. nih.govresearchgate.net

These synthetic methodologies provide access to a wide array of clebopride analogues, allowing for systematic exploration of how structural changes impact biological activity. mdpi.com

Design and Preparation of Substituted Benzamide Derivatives for Pharmacological Screening

The design of substituted benzamide derivatives, including clebopride, is a classic example of medicinal chemistry aimed at developing agents with specific pharmacological actions, primarily as dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptor antagonists. nih.govnih.govresearchgate.net The design strategy involves modifying distinct parts of the lead compound structure to improve potency and selectivity.

The general structure of these benzamides can be broken down into key components for modification:

The Benzamide Ring: Substituents on this ring, such as the methoxy, chloro, and amino groups in clebopride, are critical for receptor interaction. Researchers prepare series of compounds with varied substitution patterns to probe electronic and steric effects.

The Amine Moiety: The basic amine side chain (the N-benzylpiperidine group in clebopride) plays a crucial role in receptor binding and pharmacokinetic properties. Analogues are prepared by altering this group, for instance, by replacing the piperidine with other heterocyclic systems like morpholine (B109124) or hexahydro-1,4-diazepine. nih.gov

The Linker: The nature and length of the chain connecting the benzamide and the basic amine can be varied.

For pharmacological screening, libraries of novel benzamide derivatives are synthesized. For example, a series of N-(phenylcarbamothioyl)benzamide derivatives was synthesized using both conventional and microwave-assisted methods to screen for anti-inflammatory activity. researchgate.netijsrst.com In another study, indolin-2-one derivatives with piperazinylbutyl side chains were prepared to find selective ligands for the D4 receptor. ingentaconnect.com Similarly, researchers have designed and synthesized mixed benzimidazole-arylpiperazine derivatives to act as dual 5-HT1A and 5-HT3 ligands. nih.gov These systematic preparations provide the necessary compounds to establish clear structure-activity relationships.

Compound SeriesSynthetic ApproachPharmacological Target/ScreeningResearch Finding
N-(phenylcarbamothioyl)benzamides Conventional and microwave-assisted synthesis from substituted benzoyl chlorides and anilines. researchgate.netijsrst.comIn vivo and in vitro anti-inflammatory studies. ijsrst.comCompound 2f showed promising anti-inflammatory activity. ijsrst.com
Indolin-2-one derivatives Four-step procedure starting from 2-indolinone, involving N-alkylation with piperazine (B1678402) derivatives. ingentaconnect.comIn vitro binding assays for Dopamine D2, D3, and D4 receptors. ingentaconnect.comCompound 4c was the most potent, with a Ki of 0.5 nM for the D4 receptor and high selectivity over D2 and D3 receptors. ingentaconnect.com
Benzimidazole-arylpiperazine derivatives Designed by incorporating pharmacophoric elements of 5-HT1A and 5-HT3 receptors. nih.govBinding affinity assays for 5-HT1A, 5-HT3, α1-adrenergic, and D2 receptors. nih.govCompounds showed high 5-HT3R affinity (Ki=10-62nM) and selectivity over D2 receptors (Ki>1000-10,000nM). nih.gov
Quinolinecarboxylic acid amides Synthesis of amides and an ester with a quinuclidine (B89598) moiety. researchgate.netIn vitro affinity assays at 5-HT3, 5-HT4, and D2 receptors. researchgate.netDerivative 5 showed the highest affinity for the 5-HT3 receptor (Ki = 9.9 nM) with selectivity over 5-HT4 and D2 receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Clebopride-Type Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me For clebopride-type compounds, QSAR studies are instrumental in predicting the activity of new derivatives and guiding the design of more potent and selective molecules without the need for exhaustive synthesis and testing. fiveable.mekashanu.ac.irannamalaiuniversity.ac.in

These models are built using a set of known molecules (a training set) and their experimentally determined activities (e.g., IC50 or Ki values). igi-global.com Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include:

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (MR), and hydration energy. researchgate.net

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Parameters derived from molecular orbital calculations, such as dipole moment and atomic charges.

Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that links these descriptors to the biological activity. kashanu.ac.irannamalaiuniversity.ac.in For example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides as H+/K+-ATPase inhibitors developed a model indicating that inhibitory activity increases with higher Log D and specific shadow parameters, while decreasing with Shadow_Z length. igi-global.com Another QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents found that activity against the A459 lung cancer cell line was best described by an equation involving Log S, a rerank score, and molar refractivity. jppres.com These models provide valuable insights into the structural requirements for biological activity. nih.gov

Compound ClassActivity ModeledKey DescriptorsStatistical MethodKey Finding
2-Benzyloxy benzamide derivatives SMS2 enzyme inhibition (IC50). kashanu.ac.irNot specified, but used to build a relationship between structure and activity.Multiple Linear Regression (MLR), Artificial Neural Network (ANN). kashanu.ac.irQSAR/QSPR modeling is a successful approach for predicting properties from molecular structure. kashanu.ac.ir
N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl) methyl)-N-(substituted phenyl) benzamides H+/K+-ATPase inhibition (pIC50). igi-global.comLog D, Shadow_XZ, SC 2, Shadow_Z length.Multi-linear regression (MLR) with genetic function approximation. igi-global.comIncreased Log D and Shadow_XZ, and reduced Shadow_Z length, correlate with higher inhibitory activity. igi-global.com
Benzylidene hydrazine benzamides Anticancer activity against A459 lung cancer cell line (PIC50). jppres.comLog S, rerank score, Molar Refractivity (MR).Multiple Linear Regression (MLR). jppres.comThe derived QSAR equation (R² = 0.849) can be used to model new chemical structures with potentially higher activity. jppres.com
Benzamide substituted Mannich bases Antibacterial activity. nih.govNot specified.Multilinear regression. nih.govFour statistically sound models were developed with high correlation coefficients (R² = 0.963-0.997). nih.gov

Investigations into Stereochemistry and its Influence on Receptor Binding Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor determining the interaction between a drug and its biological receptor. mdpi.com While clebopride itself is an achiral molecule, studies on its chiral analogues and other substituted benzamides have revealed that stereochemistry profoundly influences receptor binding affinity and selectivity. nih.govresearchgate.netnih.gov

The interaction between a chiral drug and a receptor is often explained by the three-point interaction model, where a specific enantiomer fits precisely into the chiral binding site of the receptor, while its mirror image (the other enantiomer) cannot, leading to differences in biological activity. khanacademy.org

Research on chiral analogues of clebopride synthesized from (S)-aspartic acid demonstrated that the dopamine receptor binding profiles were highly dependent on the stereochemistry. nih.govresearchgate.net These chiral compounds showed high selectivity for D2-like receptor subtypes (D2, D3, D4) over the D1 receptor. nih.govresearchgate.net For instance, the cis-3-amino-4-methylpyrrolidine analogue and its enantiomer exhibited very high affinity for D4 and D3 receptors. nih.gov

Further studies on other benzamide antipsychotics have shown a remarkable stereochemical preference. acs.org For some compounds, the (S)-enantiomer displays a nearly 40-fold higher selectivity for the D2 receptor, whereas the (R)-enantiomer shows a greater than 50-fold preference for the 5-HT7 receptor. acs.org This highlights that racemic mixtures of such drugs may exhibit polypharmacy, where each enantiomer engages a different primary target. acs.org Such findings underscore the importance of stereochemical investigations in designing drugs with precise receptor selectivity and avoiding off-target effects. google.com

Compound/AnalogueStereochemical FeatureReceptor(s)Key Finding
Chiral Clebopride Analogues Synthesized from (S)-aspartic acid, creating chiral pyrrolidine (B122466) derivatives. nih.govresearchgate.netDopamine D2-like receptors (D2, D3, D4). nih.govresearchgate.netReceptor binding profiles were strongly dependent on stereochemistry. The highest D4 and D3 affinities were observed for specific cis-isomers. nih.gov
Amisulpride (B195569) / LB-102 (Benzamides) Racemate vs. individual (S) and (R) enantiomers. acs.orgDopamine D2, D3, and Serotonin 5-HT7. acs.orgThe (S)-enantiomer has ~40-fold selectivity for the D2 receptor, while the (R)-enantiomer has >50-fold preference for the 5-HT7 receptor. acs.org
Benzamides with N-ethyl-2-pyrrolidinylmethyl side chain (S) vs. (R) enantiomers. nih.govDopamine D2 receptor. nih.govEnantioselectivity could be rationalized by the different conformational energies of the receptor-bound enantiomers. nih.gov
General Chiral Drugs Enantiomers (mirror-image isomers). khanacademy.orgChiral drug receptors. khanacademy.orgRecognition is explained by a three-point interaction model, where only one enantiomer can fit the receptor site correctly, leading to a biological response. khanacademy.org

Analytical Research Methodologies for Clebopride Maleate

Advanced Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are central to the separation, identification, and quantification of Clebopride (B1669163) Maleate (B1232345) and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a robust and widely adopted method for the estimation of clebopride in both its pure form and within pharmaceutical formulations. asianpubs.orgresearchgate.net The development of a successful HPLC method hinges on the optimization of several key parameters to achieve adequate separation and detection.

A common approach involves the use of a C18 column as the stationary phase. asianpubs.orgresearchgate.netresearchgate.net The mobile phase composition is critical for achieving good resolution and peak shape. A frequently employed mobile phase consists of a mixture of an acidic buffer, such as 0.1% phosphoric acid or 10 mM ammonium (B1175870) formate (B1220265) buffer, and an organic modifier like acetonitrile (B52724) or a combination of acetonitrile and methanol (B129727). asianpubs.orgresearchgate.net The ratio of these components is adjusted to optimize the retention time and separation of clebopride from other components in the sample matrix. asianpubs.orgresearchgate.net For instance, a mobile phase of 0.1% phosphoric acid and acetonitrile in a 70:30 v/v ratio has been shown to be effective. asianpubs.org

Detection is typically performed using a UV detector at a wavelength where clebopride exhibits significant absorbance, such as 272 nm or 283 nm. asianpubs.orgresearchgate.net The flow rate is generally maintained around 1.0 mL/min to ensure efficient separation within a reasonable analysis time. asianpubs.orgresearchgate.net Under optimized conditions, the retention time for clebopride can be around 3.96 minutes. asianpubs.org

Method validation is a critical aspect of HPLC analysis, ensuring the reliability and accuracy of the results. Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). asianpubs.orgresearchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration. A high correlation coefficient (r²), typically >0.99, indicates a strong linear relationship. asianpubs.orgresearchgate.net For example, linearity has been demonstrated in the concentration range of 25-200 µg/mL and 1-60 ng/mL in different studies. asianpubs.orgresearchgate.net

The sensitivity of the method is determined by the LOD and LOQ values. Reported LOD and LOQ for clebopride analysis have been as low as 0.617 ng/mL and 1.868 ng/mL, respectively, in one study, and 0.0125 ng/mL and 0.0378 ng/mL in another, highlighting the high sensitivity achievable with HPLC. asianpubs.orgresearchgate.net Accuracy is assessed through recovery studies, with high percentage recoveries (e.g., 99.92-100.53%) indicating that the method accurately measures the amount of clebopride in the sample. asianpubs.org Precision, both intra-day and inter-day, is evaluated by analyzing replicate samples, with low relative standard deviation (RSD) values demonstrating the method's reproducibility. asianpubs.org

A sensitive and specific liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) method has also been developed for the quantification of clebopride in human plasma. nih.gov This method involves a simple liquid-liquid extraction and uses itopride (B38515) as an internal standard. nih.gov The analysis is performed in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity with a lower limit of quantification (LLOQ) of 69.530 pg/ml. nih.gov

Table 1: Exemplary HPLC Method Parameters for Clebopride Maleate Analysis

ParameterCondition 1Condition 2
Stationary Phase Reverse Phase C18 column (250 mm × 4.6 mm; 5 µm) asianpubs.orgNucleosil C18 column (25 cm × 4.6 mm, 5 μm) researchgate.net
Mobile Phase 0.1% phosphoric acid and acetonitrile (70:30 v/v) asianpubs.org10 mM ammonium formate buffer (pH 5.5), acetonitrile, and methanol (10:80:10 v/v/v) researchgate.net
Flow Rate 1.0 mL/min asianpubs.org0.6 mL/min researchgate.net
Detection Wavelength 272 nm asianpubs.org283 nm researchgate.net
Retention Time 3.96 min asianpubs.orgNot specified
Linearity Range 25-200 µg/mL asianpubs.org1–60 ng/mL researchgate.net
Correlation Coefficient (r²) 0.999 asianpubs.org0.998 researchgate.net
LOD 0.617 ng/mL asianpubs.org0.0125 ng/mL researchgate.net
LOQ 1.868 ng/mL asianpubs.org0.0378 ng/mL researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Clebopride Maleate and Metabolite Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of clebopride and its metabolites, particularly in biological matrices like plasma. sigmaaldrich.comnih.gov This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies. nih.gov

A typical GC-MS procedure for clebopride analysis involves extraction of the compound from the plasma sample. nih.gov An internal standard, such as an ethoxy analogue of clebopride, is often used to ensure accuracy. nih.gov The extraction is typically performed from a basified plasma sample using an organic solvent like dichloromethane. nih.gov

To enhance volatility for GC analysis, clebopride and its metabolites are often derivatized. nih.gov For instance, reaction with heptafluorobutyryl imidazole (B134444) can produce volatile monoheptafluorobutyryl derivatives. nih.gov These derivatives are then introduced into the GC-MS system for analysis. The use of negative-ion chemical ionization mass spectrometry can provide excellent sensitivity for selected-ion monitoring. nih.gov

The GC-MS method allows for the simultaneous determination of clebopride and its major metabolites, such as N-desbenzylclebopride. sigmaaldrich.com In vitro studies using rabbit liver homogenates have identified metabolites like 4-amino-5-chloro-2-methoxybenzoic acid and N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide, which are formed through amide hydrolysis and N-debenzylation. sigmaaldrich.com The high sensitivity of GC-MS allows for the measurement of clebopride concentrations down to the nanomolar level, with reported measurement capabilities down to 0.268 nmol/l. nih.gov The recovery of clebopride from plasma using this method has been found to be high, for example, 85.5 ± 0.9%. nih.gov

Chiral Resolution of Enantiomers using Chromatographic Columns

Clebopride is a chiral compound, meaning it exists as a pair of enantiomers, which are non-superimposable mirror images of each other. nih.gov Since enantiomers can exhibit different pharmacological and toxicological properties, their separation and analysis are of significant importance. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the chiral resolution of enantiomers. sigmaaldrich.comnih.gov

Cellulose-based chiral columns have been described for the chiral resolution of clebopride enantiomers in normal phase mode. sigmaaldrich.com The separation on a CSP is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. chromatographyonline.com This creates a selective environment where one enantiomer is retained more strongly than the other, leading to their separation. chromatographyonline.com

The development of a chiral separation method involves selecting an appropriate chiral stationary phase and optimizing the mobile phase composition to achieve the desired resolution between the enantiomers. nih.gov The choice of mobile phase can significantly impact the enantioselective interactions and, therefore, the separation efficiency. chromatographyonline.com

Spectrophotometric Approaches for Clebopride Maleate Determination in Research Samples

Spectrophotometric methods offer a simpler and more economical alternative to chromatographic techniques for the determination of clebopride in pure form and pharmaceutical formulations. researchgate.netasianpubs.org These methods are typically based on the measurement of light absorbance by the clebopride molecule itself or a colored derivative.

One UV spectrophotometric method involves measuring the absorbance of clebopride at its absorption maximum of 263 nm. researchgate.netrasayanjournal.co.in This method has been shown to obey Beer's law in the concentration range of 20-100 µg/mL, with a high correlation coefficient of 0.9999. researchgate.netrasayanjournal.co.in The molar absorptivity and Sandell's sensitivity have been reported as 3.944x10³ L mol⁻¹ cm⁻¹ and 1.06x10⁻⁵ µg cm⁻², respectively. researchgate.netrasayanjournal.co.in The European Pharmacopoeia also describes an identification method based on UV spectrophotometry, where a solution of clebopride malate (B86768) in water exhibits two absorption maxima at 270 nm and 307 nm. newdruginfo.com

Another approach is visible spectrophotometry, which involves the formation of a colored product that can be measured in the visible region of the electromagnetic spectrum. asianpubs.org A method has been developed based on the reaction of clebopride with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow-colored Schiff's base, which has a maximum absorbance at 444 nm. asianpubs.org This method follows Beer's law in the concentration range of 50-175 µg/mL. asianpubs.org

Table 2: Spectrophotometric Methods for Clebopride Maleate Determination

MethodPrincipleλmax (nm)Linearity Range (µg/mL)Correlation Coefficient
UV Spectrophotometry researchgate.netrasayanjournal.co.inDirect measurement of absorbance26320 - 1000.9999
Visible Spectrophotometry asianpubs.orgFormation of Schiff's base with p-dimethylaminobenzaldehyde44450 - 175Not specified

Method Validation and System Suitability for Robust Research Applications

Method validation and system suitability are indispensable components of analytical research, ensuring that the chosen analytical method is reliable, reproducible, and fit for its intended purpose. asianpubs.orgresearchgate.netaustinpublishinggroup.com

Method validation for techniques like HPLC and spectrophotometry involves a comprehensive evaluation of several performance characteristics. asianpubs.orgresearchgate.net As previously mentioned, these include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). asianpubs.orgresearchgate.net Robustness, which assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, is also a crucial validation parameter. nih.gov

System suitability testing is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately. austinpublishinggroup.com Key system suitability parameters for HPLC include:

Theoretical Plates (N): A measure of column efficiency. A higher number of theoretical plates indicates better separation efficiency. austinpublishinggroup.com

Tailing Factor (T): Measures the symmetry of the chromatographic peak. A value close to 1 indicates a symmetrical peak. asianpubs.org An asymmetry factor of 1.36 has been reported for a clebopride peak. asianpubs.org

Resolution (Rs): Indicates the degree of separation between two adjacent peaks. A resolution of >1.5 is generally desired for baseline separation.

Relative Standard Deviation (RSD) of Replicate Injections: Demonstrates the precision of the injection system. asianpubs.org

These parameters are monitored by making replicate injections of a standard solution. asianpubs.org The results must fall within predefined acceptance criteria to confirm that the system is suitable for the analysis. austinpublishinggroup.com For instance, the European Pharmacopoeia may specify system suitability requirements for a particular analysis. newdruginfo.com

By rigorously validating the analytical method and continuously monitoring system suitability, researchers can have a high degree of confidence in the quality and integrity of the data generated for Clebopride Maleate.

Prospective Research Directions and Translational Considerations

Identification and Validation of Novel Molecular Targets and Signaling Pathways

Clebopride (B1669163), a substituted benzamide (B126), is primarily recognized for its dual mechanism of action as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist. patsnap.compatsnap.com This combination underlies its prokinetic and antiemetic properties. patsnap.com However, ongoing research continues to explore a more nuanced understanding of its molecular interactions.

Future research is geared towards identifying and validating additional molecular targets that may contribute to clebopride's therapeutic effects and off-target activities. For instance, some studies have noted its affinity for D4 receptors. sgul.ac.uk A deeper investigation into its binding profile across a wider range of receptors and transporters is warranted. This could involve comprehensive screening assays against panels of G-protein coupled receptors (GPCRs), ion channels, and enzymes. medchemexpress.com

A significant area of future investigation lies in elucidating the downstream signaling pathways modulated by clebopride beyond the canonical G-protein activation. For example, biased agonism at the 5-HT4 receptor, where a ligand preferentially activates certain signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways), could have significant clinical implications. biorxiv.org Understanding if clebopride exhibits such bias could inform the development of more selective drugs. Furthermore, while its primary actions are in the gastrointestinal tract, its central antidopaminergic effects suggest a need to explore its impact on neuronal signaling pathways in the brain more thoroughly. karger.com Research into its effects on pathways like MAPK and PI3K, which can be modulated by GPCRs, could reveal novel mechanisms. medchemexpress.com

Recent studies have also investigated the electrophysiological effects of clebopride, particularly its interaction with the hERG potassium channel. nih.gov Although considered safe at standard clinical doses, further research into its effects on various ion channels is crucial for a complete understanding of its cardiac safety profile and could uncover novel therapeutic or toxicological pathways. nih.gov

Application of Advanced Computational Chemistry and Molecular Modeling in Drug Design

The advancement of computational chemistry and molecular modeling presents a significant opportunity to accelerate the design and discovery of new drugs related to clebopride. researchgate.netrjraap.com These computational tools can be instrumental in understanding the molecular basis of clebopride's activity and in designing novel analogues with improved properties. tarosdiscovery.com

Structure-based drug design (SBDD) can be employed, provided high-resolution crystal structures of its primary targets, the dopamine D2 and serotonin 5-HT4 receptors, are available. researchgate.net Molecular docking simulations can predict the binding poses and affinities of clebopride and its analogues within the receptor's binding pocket. nih.gov This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern its binding and functional activity.

In the absence of high-resolution structural data, ligand-based drug design (LBDD) methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be utilized. tarosdiscovery.com By analyzing the chemical structures and biological activities of a series of compounds including clebopride, a pharmacophore model can be generated to define the essential chemical features required for activity. This model can then be used for virtual screening of large compound libraries to identify novel scaffolds.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the receptor upon ligand binding, helping to understand the mechanism of receptor activation or inhibition. researchgate.net These computational approaches, often integrated with machine learning algorithms, can predict various molecular properties, including binding affinity, selectivity, and pharmacokinetic parameters, thus guiding the synthesis of more promising drug candidates. nih.gov

Development of Next-Generation Clebopride Analogues with Optimized Receptor Selectivity and Efficacy

A key objective in medicinal chemistry is the development of next-generation analogues of existing drugs with improved therapeutic profiles. For clebopride, this involves designing new molecules with optimized receptor selectivity and efficacy. The goal is to enhance its therapeutic effects while minimizing off-target interactions that could lead to undesirable side effects.

The development of clebopride itself was an effort to improve upon the antidopaminergic activity of metoclopramide (B1676508). karger.comgraphyonline.com Future efforts will likely focus on fine-tuning the balance between D2 receptor antagonism and 5-HT4 receptor agonism. For instance, increasing the selectivity for the 5-HT4 receptor could potentially enhance its prokinetic effects with a reduced risk of extrapyramidal symptoms associated with D2 receptor blockade. graphyonline.com

The synthesis and pharmacological evaluation of clebopride analogues are crucial in this endeavor. researchgate.net By systematically modifying the chemical structure of clebopride—for example, by altering the substituents on the benzamide ring or the N-benzylpiperidine moiety—researchers can explore the structure-activity relationships (SAR). researchgate.netresearchgate.net This involves synthesizing a library of analogues and evaluating their binding affinities and functional activities at the target receptors. researchgate.net

One study focused on the stereocontrolled synthesis of clebopride analogues from aspartic acid to investigate dopamine receptor binding and subtype selectivity. sgul.ac.uk Such studies are critical for developing compounds that can differentiate between dopamine receptor subtypes (e.g., D2, D3, D4), which could lead to more targeted therapies. nih.gov The ultimate aim is to identify analogues with a superior balance of potency, selectivity, and pharmacokinetic properties, leading to a better therapeutic window. msdmanuals.com

Exploration of Clebopride Maleate (B1232345) as a Pharmacological Probe for Investigating Neurotransmitter Systems

Beyond its therapeutic applications, clebopride maleate serves as a valuable pharmacological tool for investigating the complex roles of dopamine and serotonin neurotransmitter systems in both the central and peripheral nervous systems. patsnap.comsgul.ac.uk Its dual activity allows researchers to probe the interplay between these two critical systems.

As a potent D2 receptor antagonist, clebopride can be used in preclinical studies to investigate the physiological and behavioral consequences of blocking this specific dopamine receptor subtype. karger.com For example, it has been used in animal models to study phenomena related to dopamine receptor blockade. researchgate.net This can help to elucidate the role of D2 receptors in various functions, from gastrointestinal motility to central nervous system processes. patsnap.comkarger.com

Simultaneously, its 5-HT4 receptor agonist properties make it a useful tool for studying the functions of this serotonin receptor subtype. patsnap.comresearchgate.net Activation of 5-HT4 receptors is known to modulate the release of other neurotransmitters, including acetylcholine (B1216132), which plays a role in stimulating smooth muscle contractions in the gut. patsnap.com By using clebopride, researchers can investigate the downstream effects of 5-HT4 receptor activation on neuronal circuits and physiological responses.

In studies of the guinea pig stomach, clebopride was found to enhance contractility by blocking peripheral D2 dopamine receptors and alpha-2 adrenoceptors, thereby increasing the release of acetylcholine. nih.gov This highlights its utility in dissecting the complex interactions between different neurotransmitter systems within a specific tissue. By comparing the effects of clebopride with more selective D2 antagonists or 5-HT4 agonists, researchers can gain a more detailed understanding of the functional integration of the dopaminergic and serotonergic systems.

Q & A

Q. What are the established methodologies for synthesizing Clebopride (Maleate)?

Clebopride (Maleate) synthesis typically involves alkylation reactions under basic conditions. For example, [11C]clebopride is synthesized by reacting a precursor with [11C]methyl iodide in alkaline media, achieving ~82% conversion. Purification via reversed-phase HPLC ensures radiochemical purity (>99%) and high molar activity (18–55 GBq/μmol) . Key parameters include reaction time, temperature, and catalyst selection. Researchers should validate purity using NMR and mass spectrometry, adhering to protocols for reproducibility .

Q. What is the primary mechanism of action of Clebopride (Maleate) in dopamine receptor antagonism?

Clebopride (Maleate) acts as a selective D2/D3 dopamine receptor antagonist, modulating gastrointestinal motility and CNS pathways. Methodological validation involves in vitro receptor binding assays (e.g., radioligand displacement studies using [3H]spiperone) and in vivo functional tests (e.g., gastric emptying models in rodents). Dose-response curves and IC50 values should be calculated to confirm specificity .

Q. How do pharmacokinetic properties of Clebopride (Maleate) influence experimental design?

Key pharmacokinetic parameters include bioavailability (~60%), plasma half-life (6–8 hours), and metabolism via hepatic CYP3A4. Researchers must account for these in dosing schedules and sampling intervals. For example, repeated-dose studies in animal models require staggered blood sampling to assess steady-state concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between preclinical and clinical studies of Clebopride (Maleate)?

Q. What strategies optimize the synthesis of radiolabeled Clebopride (Maleate) for PET imaging studies?

Optimization focuses on improving radiochemical yield and reducing impurities:

  • Precursor design : Use electron-deficient aryl halides to enhance alkylation efficiency.
  • Reaction conditions : Test polar aprotic solvents (e.g., DMF) and mild bases (e.g., K2CO3) to minimize side reactions.
  • Purification : Employ gradient HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) for precise isolation .

Q. How do in vitro and in vivo models for Clebopride (Maleate) differ in evaluating CNS penetration?

  • In vitro : Use blood-brain barrier (BBB) permeability assays (e.g., PAMPA or MDCK cell monolayers) with LC-MS quantification.
  • In vivo : Conduct biodistribution studies in rodents using radiolabeled tracers, followed by autoradiography or PET/MRI imaging to quantify brain uptake .

Methodological Considerations

Q. Table 1: Key Variables in Clebopride (Maleate) Research

VariableBasic Research FocusAdvanced Research Focus
Synthesis Yield Reaction time, solvent choiceRadiolabeling efficiency, molar activity
Pharmacokinetics Plasma half-life, bioavailabilityInterspecies scaling, metabolite profiling
Data Analysis IC50 calculationsMeta-regression, sensitivity testing

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